molecular formula C19H19N3O6S B2749056 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-73-9

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2749056
CAS No.: 941971-73-9
M. Wt: 417.44
InChI Key: XOGMPFIKRVVGFT-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Antibacterial and Anti-enzymatic Potential

    A study synthesized N-substituted derivatives of 1,3,4-oxadiazole and evaluated their antibacterial and anti-enzymatic potential, providing insights into their application in combating microbial infections and enzyme-related disorders (Nafeesa et al., 2017).

  • Anticancer, Antioxidant, Analgesic, and Anti-inflammatory Actions

    Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives revealed their potential in toxicity assessment, tumor inhibition, and as agents for analgesic and anti-inflammatory actions (Faheem, 2018).

  • Molecular Docking and Cytotoxicity Studies

    The synthesis of N-substituted 1,3,4-oxadiazole derivatives has shown promising antibacterial activity and moderate anti-enzymatic potential. Molecular docking studies have provided further insights into their mechanism of action, highlighting their potential in drug development (Siddiqui et al., 2014).

Antimicrobial Evaluation

  • Antibacterial Study

    N-substituted derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial activity, showing moderate to significant effects against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Hemolytic Activity and Antimicrobial Evaluation

    Studies have explored the hemolytic activity and antimicrobial evaluation of 1,3,4-oxadiazole derivatives, indicating their potential in developing less cytotoxic and effective antimicrobial agents (Gul et al., 2017).

Structural and Biological Studies

  • Crystal Structure and Biological Studies

    Research on the crystal structure, Hirshfeld surfaces, and biological studies of 1,3,4-oxadiazole derivatives have contributed to understanding their structural properties and potential antibacterial and antioxidant activities (Karanth et al., 2019).

  • NMR Study of Novel Derivatives

    An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has provided valuable information on the structural elucidation and potential pharmaceutical applications of these compounds (Ying-jun, 2012).

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-14-9-13(10-15(11-14)27-2)18-21-22-19(28-18)20-17(23)8-12-4-6-16(7-5-12)29(3,24)25/h4-7,9-11H,8H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGMPFIKRVVGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.